Cas no 83649-47-2 ((S)-3-Phenyl-b-alanine Hydrochloride)

(S)-3-Phenyl-b-alanine Hydrochloride structure
83649-47-2 structure
Nombre del producto:(S)-3-Phenyl-b-alanine Hydrochloride
Número CAS:83649-47-2
MF:C9H12ClNO2
Megavatios:201.650081634521
MDL:MFCD03092945
CID:60593
PubChem ID:24820433

(S)-3-Phenyl-b-alanine Hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
    • L-(+)-3-Amino-3-phenylpropionic acid
    • D-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE
    • H-D-PHG-(C*CH2)OH HCL
    • (S)-3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HCL
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • (S)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • RARECHEM AK PT 0078
    • L-beta-Phenylalanine HCL
    • (S)-3-Phenyl-β-alanine Hydrochloride
    • (S)-3-amino-3-phenylpropionic acid
    • (S)-3-Phenyl-β-alani
    • 3-Amino-3-phenylpropanoic acid
    • DL-3-Amino-3-phenylpropionic Acid
    • S-3-Amino-3-phenyl-propionic acid
    • (S)-beta-phenylalanine
    • Salt&S-3-amino-3-phenylpropionic acid hydrochloride
    • Benzenepropanoic acid, β-amino-, hydrochloride, (S)- (ZCI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (βS)- (9CI)
    • (+)-(3S)-3-Amino-3-phenylpropionic acid hydrochloride
    • (-)-3-Amino-3-phenylpropanoic acid hydrochloride
    • AS-12845
    • (S)-(-)-3-AMINO-3-PHENYLPROPIONICACIDHYDROCHLORIDE
    • EN300-70756
    • BCP13904
    • (S)-3-Phenyl- beta -alanine Hydrochloride
    • (S)-beta-Homophenylglycine hydrochloride
    • J-502315
    • (S)-3-Amino-3-Phenylpropanoic Acid HCl
    • DTXSID60647511
    • H-D-Phg-(C#CH2)OH.HCl
    • AKOS016843174
    • SCHEMBL3874351
    • (S)-3-Phenyl-beta-alanine hydrochloride
    • (S)-(-)-3-Amino-3-phenylpropionic acid, HCl
    • (3S)-3-amino-3-phenylpropanoic acid;hydrochloride
    • (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
    • (S)-3-Phenyl-?-alanine Hydrochloride
    • AMY14913
    • MFCD03092945
    • F12097
    • (3S)-3-amino-3-phenylpropanoic acid hydrochloride
    • 83649-47-2
    • AC-5693
    • (S)-3-Phenyl-b-alanine Hydrochloride
    • MDL: MFCD03092945
    • Renchi: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
    • Clave inchi: ABEBCTCOPRULFS-QRPNPIFTSA-N
    • Sonrisas: [C@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

Atributos calculados

  • Calidad precisa: 201.05600
  • Masa isotópica única: 201.056
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 153
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 63.3A^2

Propiedades experimentales

  • Color / forma: Not available
  • Denso: No data available
  • Punto de fusión: 179-184 ºC
  • Punto de ebullición: No data available
  • Punto de inflamación: No data available
  • PSA: 63.32000
  • Logp: 2.66340
  • Presión de vapor: No data available
  • Disolución: Not available

(S)-3-Phenyl-b-alanine Hydrochloride Información de Seguridad

(S)-3-Phenyl-b-alanine Hydrochloride Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(S)-3-Phenyl-b-alanine Hydrochloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-70756-2.5g
(3S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2
2.5g
$20.0 2023-05-29
Chemenu
CM255229-25g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
25g
$467 2023-02-01
TRC
P319420-1g
(S)-3-Phenyl-b-alanine Hydrochloride
83649-47-2
1g
$ 110.00 2023-09-06
Enamine
EN300-70756-0.5g
(3S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2
0.5g
$19.0 2023-05-29
Fluorochem
223342-10g
S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 95%
10g
£103.00 2022-02-28
Chemenu
CM255229-10g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
10g
$240 2023-02-01
abcr
AB259434-5 g
(S)-beta-Homophenylglycine hydrochloride
83649-47-2
5g
€372.90 2023-06-22
Fluorochem
223342-50g
S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 95%
50g
£473.00 2022-02-28
abcr
AB259434-1g
(S)-beta-Homophenylglycine hydrochloride; .
83649-47-2
1g
€151.00 2025-03-19
A2B Chem LLC
AD97199-250mg
(S)-(-)-3-Amino-3-phenylpropionic acid, HCl
83649-47-2 98%(HPLC)
250mg
$32.00 2023-12-30

(S)-3-Phenyl-b-alanine Hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Cinnamic acid ,  5-[[[(3S,5S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-3-pyrrolidinyl]oxy]methyl]-… (polystyrene supported) Solvents: Chloroform ;  6 h, rt
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
2.2 Solvents: Methanol ;  90 atm, 50 °C
Referencia
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Sodium periodate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N-[(1R,2R)-2-[Bis[3-[[3-(trihydroxysilyl)propyl]thio]propyl]amino]cyclohexyl]-N′… (Fe3O4 magnetic nanoparticle-bound) Solvents: Toluene ,  Water ;  48 h, -15 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referencia
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Water ,  Atomic chlorine
Referencia
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-[[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-bis(3,… Solvents: Toluene ;  60 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Referencia
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  -100 °C
1.3 Reagents: Methanol ;  3 h, -100 °C → -78 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Referencia
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C
1.2 Reagents: Water ;  1 h, -78 °C
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Referencia
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Cupric acetate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Methyldimethoxysilane ;  30 min, rt
1.3 Reagents: 1,2-Benzisoxazole ;  5 h, rt; rt → 0 °C
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Methanol ;  0 °C; 1 h, rt
Referencia
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry
Guo, Sheng ; et al, Angewandte Chemie, 2020, 59(47), 20841-20845

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referencia
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Referencia
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
1.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
1.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Referencia
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ;  60 h, -24 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
Referencia
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran
2.1 Reagents: Water ,  Atomic chlorine
Referencia
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
1.2 Solvents: Methanol ;  90 atm, 50 °C
Referencia
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Methanol ;  90 atm, 50 °C
Referencia
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ,  Water
2.1 Reagents: Water ,  Atomic chlorine
Referencia
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  24 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referencia
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
Referencia
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referencia
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

(S)-3-Phenyl-b-alanine Hydrochloride Raw materials

(S)-3-Phenyl-b-alanine Hydrochloride Preparation Products

(S)-3-Phenyl-b-alanine Hydrochloride Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83649-47-2)(S)-3-Amino-3-phenylpropanoicAcidHydrochloride
A10093
Pureza:99%
Cantidad:25g
Precio ($):353.0